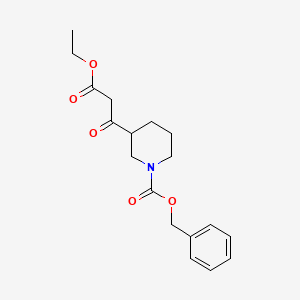

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a synthetic compound with the molecular formula C18H23NO5 . It has gained significant attention in various fields of research and industries.

Synthesis Analysis

The synthesis of Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate involves several steps. The organic extracts are combined, washed with brine, dried over Na2SO4, filtered, and concentrated. The compound is then purified via normal phase chromatography, eluting with 0-50% EtOAc in hexanes .Molecular Structure Analysis

The molecular structure of Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is represented by the formula C18H23NO5 . The average mass of the molecule is 333.379 Da, and the monoisotopic mass is 333.157623 Da .Physical And Chemical Properties Analysis

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a colorless oil . It has a molecular weight of 333.4 g/mol. The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 461.8±45.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents. For instance, it can be used to create analogs of known drugs, potentially improving their efficacy or reducing side effects .

Material Science

Within material science, Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate may serve as a precursor for the development of novel polymers. Its reactive ester group can undergo polymerization, leading to materials with unique properties such as enhanced durability or specialized conductivity .

Environmental Science

In environmental science, researchers might explore the compound’s degradation products and their environmental impact. Understanding how this compound breaks down in nature can inform the development of more eco-friendly materials and contribute to pollution mitigation strategies .

Analytical Chemistry

Analytical chemists could employ this compound as a standard or reagent in chromatographic methods. Its distinct chemical signature allows for the calibration of instruments and aids in the quantification of similar compounds in complex mixtures .

Biochemistry

Biochemists may investigate the compound’s interaction with biological macromolecules. It could act as an inhibitor or activator in enzymatic reactions, providing insights into enzyme mechanics or serving as a tool in the study of metabolic pathways .

Pharmacology

In pharmacology, the compound’s potential as a prodrug is of interest. It could be designed to undergo metabolic conversion in the body, releasing an active drug at the site of action, thereby offering a targeted approach to treatment .

Safety and Hazards

Propiedades

IUPAC Name |

benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-2-23-17(21)11-16(20)15-9-6-10-19(12-15)18(22)24-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYACXTJMCLJTLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610300 |

Source

|

| Record name | Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

672323-13-6 |

Source

|

| Record name | Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)